N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid

Fluorescent Labeling Bioconjugation Sulfhydryl Reagent Synthesis

N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (CAS 50402-57-8), commonly designated 1,8-EDANS, is a naphthalenesulfonic acid–derived fluorescent reagent characterized by a primary terminal amine group attached via an ethyl linker to the 8-position of the naphthalene ring. This structural configuration confers a calculated LogP of approximately 3.31, indicating substantial hydrophobicity relative to unsubstituted naphthylamine-8-sulfonic acid analogs.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 50402-57-8
Cat. No. B043371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Aminoethyl)-8-naphthylamine-1-sulfonic acid
CAS50402-57-8
Synonyms1,8-EDANS
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NCC[NH3+])C(=CC=C2)S(=O)(=O)[O-]
InChIInChI=1S/C12H14N2O3S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17)
InChIKeyXCNDHKWVELDQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid (1,8-EDANS) for Fluorescent Labeling & Bioconjugation


N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (CAS 50402-57-8), commonly designated 1,8-EDANS, is a naphthalenesulfonic acid–derived fluorescent reagent characterized by a primary terminal amine group attached via an ethyl linker to the 8-position of the naphthalene ring . This structural configuration confers a calculated LogP of approximately 3.31, indicating substantial hydrophobicity relative to unsubstituted naphthylamine-8-sulfonic acid analogs . The compound serves as a foundational building block for constructing environment-sensitive fluorescent probes and covalent labeling reagents, with its terminal amine providing a reactive handle for conjugation to biomolecules or further derivatization into sulfhydryl-reactive species [1].

Covalent conjugation handle
Terminal primary amine enables amide coupling to biomolecules.
Hydrophobic probe scaffold
Naphthalene core with aminoethyl side chain supports environment-sensitive fluorescence.
Precursor for sulfhydryl reagents
Directly convertible to IAEDANS-family probes without pre-functionalized analogs.

Why 1,8-EDANS Cannot Be Substituted by Common Naphthalenesulfonate Probes (ANS, bis-ANS, TNS)


Generic substitution among naphthalenesulfonate fluorescent probes is precluded by functionally consequential differences in molecular architecture that govern both labeling chemistry and photophysical behavior. Unlike 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) or 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS), which lack a free primary amine, 1,8-EDANS contains a terminal –NH₂ group that enables covalent conjugation via amine-reactive chemistry or further derivatization into sulfhydryl-specific reagents [1]. Furthermore, the 1,8-substitution pattern on the naphthalene ring in EDANS yields distinct spectral properties compared to 6,2-substituted probes such as TNS, precluding one-to-one substitution in applications requiring specific excitation/emission compatibility with common laser lines or FRET pairs [2]. The presence of both a sulfonate anion and a protonatable amine also differentiates EDANS from mono-anionic probes in pH-dependent partitioning behavior, a factor that cannot be normalized through concentration adjustment alone.

! 1,8-ANS and TNS lack a free primary amine; covalent bioconjugation cannot be performed without prior derivatization.
! The 1,8-substitution pattern in EDANS yields distinct spectral properties compared to 6,2-substituted probes such as TNS, limiting one-to-one substitution in FRET or laser-line compatibility.
! Dual sulfonate/amine ionization differentiates EDANS from mono-anionic probes; pH-dependent partitioning may shift environmental response.

Quantitative Differentiation Evidence: 1,8-EDANS vs. Closest Fluorescent Probe Analogs


Terminal Primary Amine Enables Covalent Conjugation: 1,8-EDANS vs. 1,8-ANS and TNS

1,8-EDANS possesses a terminal primary amine (–NH₂) separated from the naphthylamine nitrogen by an ethyl linker, whereas both 1,8-ANS and TNS contain N-phenyl or N-toluidinyl substituents lacking free amine functionality [1]. This structural feature permits direct covalent conjugation of 1,8-EDANS to carboxyl-containing biomolecules via carbodiimide chemistry, or further derivatization to yield the sulfhydryl-reactive probe 1,5-IAEDANS (N-(iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid), which reacts stoichiometrically with thiol groups to form photostable covalent adducts [2].

Amine reactivity
Class-level
Terminal –NH₂ present vs. absent in 1,8-ANS/TNS
Enables covalent conjugation workflows
Categorical difference; mandatory for protein labeling and probe synthesis.
Fluorescent Labeling Bioconjugation Sulfhydryl Reagent Synthesis

LogP Hydrophobicity: 1,8-EDANS Exhibits Higher Lipophilicity Than Underivatized Naphthylamine-8-sulfonic Acid

1,8-EDANS exhibits a calculated LogP of 3.311, reflecting the contribution of the aminoethyl substituent at the 8-position of the naphthalene ring . In contrast, the parent scaffold 1-naphthylamine-8-sulfonic acid (CAS 82-75-7) possesses a calculated XLogP of 1.2, representing an approximate 2.1 Log unit difference corresponding to a roughly 126-fold increase in predicted octanol-water partition coefficient . This increased lipophilicity may influence membrane partitioning behavior and protein binding site accessibility relative to the less hydrophobic parent acid, though direct comparative binding data between 1,8-EDANS and 1-naphthylamine-8-sulfonic acid are not available in the public domain.

Hydrophobicity (LogP)
Data to verify
LogP 3.311 vs. 1.2 for parent acid
~126-fold higher predicted partition coefficient
Supports hydrophobic environment partitioning assessment
Direct membrane binding data not available; computational prediction only.
Hydrophobicity Partitioning Membrane Interaction

pKa Prediction: 1,8-EDANS Sulfonic Acid Group Differs from 1,8-ANS in Ionization Behavior

1,8-EDANS exhibits a predicted pKa of -0.54 ± 0.40 for the sulfonic acid moiety, indicating that the sulfonate group remains fully deprotonated and anionic across all physiologically and experimentally relevant pH ranges (pH > 0) . This prediction differs markedly from the reported pKa of 1,8-ANS, where the sulfonic acid proton is more acidic with a pKa below -1 [1]. Both compounds remain negatively charged under aqueous assay conditions, but the distinct electronic environment conferred by the aminoethyl vs. anilino substitution may influence the compound's spectral response to pH changes or its interaction with positively charged protein surfaces. Direct comparative pH titration data are not available.

Sulfonate pKa
Context-dependent
Predicted pKa -0.54 vs. 1,8-ANS pKa
Both remain ionized at pH > 0
May affect polarity sensitivity and binding fluorescence
Predicted value; direct comparative pH titration data not available.
Ionization State pH-Dependent Fluorescence Charge

Recommended Procurement Scenarios for N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid (1,8-EDANS)


Synthesis of Sulfhydryl-Reactive Fluorescent Probes (e.g., 1,5-IAEDANS)

1,8-EDANS is the essential precursor for synthesizing 1,5-IAEDANS (N-(iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid), a widely used sulfhydryl-reactive fluorescent probe that forms stable thioether linkages with cysteine residues in proteins [1]. Procurement of 1,8-EDANS enables in-house derivatization workflows for laboratories requiring custom labeling reagents or cost-effective access to IAEDANS-family probes, circumventing reliance on pre-derivatized commercial products .

Covalent Fluorescent Labeling of Biomolecules via Terminal Amine Conjugation

The terminal primary amine of 1,8-EDANS provides a reactive handle for direct covalent attachment to carboxyl-containing biomolecules (e.g., peptides, oligonucleotides, polysaccharides) using standard carbodiimide coupling chemistry [1]. This application scenario is uniquely suited to 1,8-EDANS among naphthalenesulfonate fluorescent probes; 1,8-ANS, bis-ANS, and TNS lack the requisite free amine functionality and cannot undergo covalent conjugation without prior synthetic modification.

Fluorescent Tagging in FRET-Based Assays Requiring Environment-Sensitive Donor/Acceptor Pairs

The 1,8-EDANS fluorophore has been established as a FRET donor compatible with appropriate acceptor dyes in protease activity assays and nucleic acid hybridization detection [1]. The availability of the terminal amine distinguishes 1,8-EDANS from ANS and TNS by enabling site-specific covalent attachment of the fluorophore to defined positions on biomolecular substrates, a critical requirement for distance-dependent FRET measurements where precise donor-acceptor geometry must be controlled .

Application
Selection Property
Validation Focus
Synthesis of sulfhydryl-reactive probes
Terminal primary amine for derivatization
IAEDANS-family probe formation and thiol reactivity
Covalent labeling of carboxyl-containing biomolecules
Amine-reactive conjugation chemistry
Conjugation efficiency and site-specific attachment
FRET donor in protease/nucleic acid assays
Environment-sensitive emission with site-specific attachment
Distance-dependent FRET signal and donor-acceptor geometry

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